molecular formula C21H18N4O B14936994 N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]pyridine-2-carboxamide

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]pyridine-2-carboxamide

Cat. No.: B14936994
M. Wt: 342.4 g/mol
InChI Key: NVJAZWXDSOBUGN-UHFFFAOYSA-N
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Description

N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-2-PYRIDINECARBOXAMIDE is a complex organic compound that features a benzimidazole moiety fused with a phenylethyl group and a pyridinecarboxamide. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-2-PYRIDINECARBOXAMIDE typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . The reaction conditions often include:

    Condensation: o-phenylenediamine with formic acid or trimethyl orthoformate.

    Cyclization: Formation of the benzimidazole ring.

    Substitution: Introduction of the phenylethyl group and pyridinecarboxamide.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using automated reactors and optimized conditions to ensure high yield and purity. The use of catalysts and controlled environments can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-2-PYRIDINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated compounds and strong bases or acids.

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-2-PYRIDINECARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-2-PYRIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C21H18N4O

Molecular Weight

342.4 g/mol

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]pyridine-2-carboxamide

InChI

InChI=1S/C21H18N4O/c26-21(18-12-6-7-13-22-18)25-19(14-15-8-2-1-3-9-15)20-23-16-10-4-5-11-17(16)24-20/h1-13,19H,14H2,(H,23,24)(H,25,26)

InChI Key

NVJAZWXDSOBUGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CC=N4

Origin of Product

United States

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